Ametryn-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

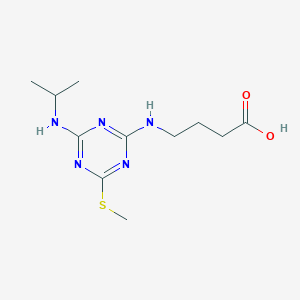

C11H19N5O2S |

|---|---|

Molecular Weight |

285.37 g/mol |

IUPAC Name |

4-[[4-methylsulfanyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C11H19N5O2S/c1-7(2)13-10-14-9(15-11(16-10)19-3)12-6-4-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16) |

InChI Key |

SGDFIVHTKCBQFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NCCCC(=O)O)SC |

Origin of Product |

United States |

Foundational & Exploratory

Ametryn (CAS Number 834-12-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Ametryn (CAS Number 834-12-8). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Physicochemical Properties

Ametryn is a triazine herbicide characterized as a white crystalline powder.[1] It exhibits moderate solubility in water and is more readily soluble in various organic solvents.[1][2]

| Property | Value | Reference |

| Chemical Name | N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | [2] |

| CAS Number | 834-12-8 | [2] |

| Molecular Formula | C₉H₁₇N₅S | |

| Molecular Weight | 227.33 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 84-85 °C | |

| Boiling Point | 310.44 °C (rough estimate) | |

| Vapor Pressure | 0.365 mPa (at 20 °C) | |

| Water Solubility | 185 mg/L (at 20 °C) | |

| Solubility in Organic Solvents (g/L at 20-25 °C) | ||

| Acetone | 610-620 | |

| Methanol | 510 | |

| Toluene | 470 | |

| n-Octanol | 220 | |

| Hexane | 58 | |

| Octanol-Water Partition Coefficient (log Kow) | 2.63 - 3.0 | |

| pKa | 4.1 | |

| Density | 1.1232 g/cm³ |

Toxicological Properties

Ametryn is classified as slightly toxic to humans and mammals, with moderate acute toxicity to aquatic organisms.

Mammalian and Avian Toxicity

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | 508 - 1162 mg/kg | |

| Mouse | 945 mg/kg | ||

| Acute Dermal LD50 | Rat | >3,100 mg/kg | |

| Rabbit | 8,160 mg/kg | ||

| Acute Inhalation LC50 (4h) | Rat | >2.2 mg/L | |

| Dietary LC50 (8-day) | Bobwhite quail | 30,000 mg/kg | |

| Mallard duck | 23,000 mg/kg | ||

| Carcinogenicity | Rat, Mouse | No carcinogenic response at the highest dose tested (2000 ppm) | |

| Genotoxicity | Not considered to be genotoxic |

Aquatic Ecotoxicity

| Endpoint | Species | Value | Reference |

| 96-hour LC50 | Rainbow trout (Oncorhynchus mykiss) | 5.0 - 8.8 mg/L | |

| Bluegill sunfish (Lepomis macrochirus) | 4.1 mg/L | ||

| Goldfish (Carassius auratus) | 14.1 mg/L | ||

| 48-hour EC50 | Daphnia magna (water flea) | >15 mg/L | |

| 72-hour EC50 | Green algae (Desmodesmus subspicatus) | 0.003 mg/L |

Environmental Fate

Ametryn is moderately persistent in soil, with microbial degradation being the primary dissipation pathway. Its mobility in soil is influenced by soil type, organic matter content, and pH.

| Property | Value | Reference |

| Soil Half-life | 70 - 250 days (depending on soil type and conditions) | |

| Soil Sorption Coefficient (Koc) | 69 - 530 | |

| Bioconcentration Factor (BCF) in fish | 8.3 - 19 | |

| Hydrolysis | Stable in slightly acidic or alkaline media; hydrolyzed in strong acidic or basic media |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, based on internationally recognized guidelines.

Physicochemical Properties

4.1.1. Water Solubility (OECD Guideline 105)

The water solubility of Ametryn is determined using the column elution method or the flask method.

-

Principle: A saturated solution of Ametryn in water is prepared and the concentration of Ametryn in the aqueous phase is determined after reaching equilibrium.

-

Apparatus: Constant temperature bath, analytical balance, appropriate glassware.

-

Procedure (Flask Method):

-

An excess amount of Ametryn is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests determine this duration).

-

The solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of Ametryn in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

4.1.2. Octanol-Water Partition Coefficient (OECD Guideline 117 - HPLC Method)

The log Kow of Ametryn is determined using reversed-phase high-performance liquid chromatography (HPLC).

-

Principle: The retention time of Ametryn on a non-polar stationary phase is measured and correlated with the known log Kow values of reference compounds.

-

Apparatus: HPLC system with a UV detector, analytical column (e.g., C18), and a data processing unit.

-

Procedure:

-

A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of log retention time versus log Kow.

-

Ametryn is dissolved in the mobile phase and injected into the HPLC system.

-

The retention time of Ametryn is determined.

-

The log Kow of Ametryn is calculated from the calibration curve.

-

4.1.3. Vapor Pressure (OECD Guideline 104)

The vapor pressure of Ametryn can be determined using various methods, such as the dynamic method, static method, or the gas saturation method.

-

Principle: These methods measure the pressure exerted by the vapor of Ametryn in thermodynamic equilibrium with its solid or liquid phase at a given temperature.

-

Apparatus: Varies depending on the method chosen (e.g., isoteniscope, vapor pressure balance).

-

Procedure (Gas Saturation Method):

-

A stream of inert gas is passed through or over a sample of Ametryn at a constant temperature.

-

The gas becomes saturated with Ametryn vapor.

-

The amount of Ametryn transported by the gas is determined by trapping and subsequent analysis (e.g., gas chromatography).

-

The vapor pressure is calculated from the amount of substance transported and the volume of gas used.

-

Toxicological Studies

4.2.1. Acute Oral Toxicity (OECD Guideline 401 - Note: This guideline has been deleted but its principles are still referenced)

The acute oral toxicity (LD50) of Ametryn is determined in a rodent species, typically rats.

-

Principle: Groups of animals are administered a single dose of Ametryn via oral gavage. The mortality and toxic effects are observed over a fixed period.

-

Animals: Young, healthy adult rats of a standard laboratory strain.

-

Procedure:

-

Animals are fasted prior to dosing.

-

Ametryn, dissolved or suspended in a suitable vehicle, is administered by gavage.

-

Several dose levels are used, with a sufficient number of animals per group (e.g., 5 males and 5 females).

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

The LD50 is calculated using appropriate statistical methods.

-

4.2.2. Fish Acute Toxicity Test (OECD Guideline 203 / EPA OCSPP 850.1075)

The acute toxicity of Ametryn to fish is determined over a 96-hour exposure period.

-

Principle: Fish are exposed to a range of Ametryn concentrations in a static, semi-static, or flow-through system. Mortality and sub-lethal effects are recorded.

-

Test Organisms: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus).

-

Procedure:

-

A series of test concentrations and a control are prepared in dilution water.

-

Fish are randomly distributed into the test chambers.

-

Observations for mortality and abnormal behavior are made at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

-

The LC50 (the concentration lethal to 50% of the test fish) is calculated for each observation period.

-

Environmental Fate Studies

4.3.1. Soil Adsorption/Desorption (OECD Guideline 106 - Batch Equilibrium Method)

The adsorption and desorption characteristics of Ametryn in soil are determined using a batch equilibrium method.

-

Principle: A known mass of soil is equilibrated with an aqueous solution of Ametryn of a known concentration. The amount of Ametryn adsorbed to the soil is determined by measuring the decrease in its concentration in the aqueous phase.

-

Materials: Several soil types with varying organic carbon content and pH, radiolabeled or non-labeled Ametryn.

-

Procedure:

-

Soil samples are weighed into centrifuge tubes.

-

A solution of Ametryn in 0.01 M CaCl₂ is added to each tube.

-

The tubes are agitated for a predetermined equilibrium time at a constant temperature.

-

The tubes are centrifuged to separate the soil and aqueous phases.

-

The concentration of Ametryn in the supernatant is analyzed.

-

The amount of Ametryn adsorbed to the soil is calculated by difference.

-

For desorption, the supernatant is replaced with a fresh Ametryn-free solution, and the process is repeated.

-

The adsorption (Kd) and organic carbon-normalized adsorption (Koc) coefficients are calculated.

-

4.3.2. Ready Biodegradability (OECD Guideline 301)

The potential for Ametryn to undergo rapid biodegradation in an aerobic aqueous medium is assessed.

-

Principle: Ametryn is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

-

Apparatus: Respirometer or other suitable incubation vessels.

-

Procedure (e.g., CO₂ Evolution Test):

-

A defined concentration of Ametryn is added to a mineral medium inoculated with microorganisms.

-

The mixture is incubated in the dark at a constant temperature.

-

The amount of CO₂ produced is trapped and measured over a 28-day period.

-

The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum.

-

Mandatory Visualizations

Signaling Pathway: Inhibition of Photosystem II

Ametryn, a triazine herbicide, acts by inhibiting photosynthesis in susceptible plants. It specifically targets Photosystem II (PSII) in the thylakoid membranes of chloroplasts, disrupting the electron transport chain.

Caption: Ametryn's mechanism of action: Inhibition of Photosystem II electron transport.

Experimental Workflow: Soil Adsorption/Desorption Study (OECD 106)

This diagram illustrates the key steps involved in determining the soil adsorption and desorption coefficients of Ametryn.

Caption: Workflow for determining Ametryn's soil adsorption and desorption coefficients.

Logical Relationship: Environmental Fate and Exposure

This diagram illustrates the relationship between Ametryn's properties, its fate in the environment, and potential exposure pathways.

Caption: Relationship between Ametryn's properties and its environmental fate and exposure.

References

Ametryn's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of ametryn, a selective triazine herbicide. It details the molecular interactions, physiological consequences, and detoxification pathways within plants, providing a comprehensive resource for research and development in herbicide science.

Core Mechanism of Action: Inhibition of Photosystem II

Ametryn is a systemic herbicide, absorbed by both the roots and leaves of plants, and translocated upward through the xylem to accumulate in the apical meristems[1][2]. Its primary mode of action is the potent inhibition of photosynthesis[1][3][4].

Specifically, ametryn targets Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts. It functions as a competitive inhibitor, binding to the D1 protein of the PSII complex at the QB binding site. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier essential for the photosynthetic electron transport chain. By occupying the QB site, ametryn physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor (QA) to PQ.

This blockage of electron transport has two immediate and critical consequences:

-

Cessation of ATP and NADPH Production: The interruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon dioxide fixation in the Calvin cycle.

-

Induction of Oxidative Stress: The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS initiate a cascade of damaging reactions, including lipid peroxidation and protein degradation, leading to the destruction of cell membranes and rapid cellular damage. Plant death is therefore not simply a result of starvation but is accelerated by this oxidative damage.

Signaling Pathway of Ametryn-Induced Phytotoxicity

The following diagram illustrates the sequence of events following ametryn's interaction with Photosystem II.

Secondary Effects and Plant Defense Responses

The inhibition of PSII and the subsequent generation of ROS trigger a cascade of secondary effects and induce plant defense mechanisms, particularly in tolerant species.

Oxidative Stress Markers

Exposure to ametryn leads to a significant increase in markers of oxidative stress. In susceptible plants, this response is a direct contributor to phytotoxicity. In tolerant plants, an efficient antioxidant system can mitigate this damage.

| Oxidative Stress Marker | Plant | Effect of Ametryn Treatment | Reference |

| Superoxide Dismutase (SOD) Activity | Maize (Zea mays) | Increased activity in shoots and roots. | |

| Peroxidase (POD) Activity | Maize (Zea mays) | Increased activity in shoots and roots. | |

| Catalase (CAT) Activity | Ryegrass | Significantly induced activity. | |

| Lipid Peroxidation (MDA content) | Amaranthus palmeri (sensitive) | Increased malondialdehyde (MDA) content. | |

| Hydrogen Peroxide (H2O2) Content | Amaranthus palmeri (sensitive) | Increased H2O2 levels. |

Metabolic Detoxification

The primary mechanism for ametryn selectivity and resistance in tolerant plants is metabolic detoxification. Tolerant species can rapidly metabolize ametryn into non-toxic compounds. This process typically involves three phases:

-

Phase I: Modification: The ametryn molecule is altered, often through oxidation, hydrolysis, or dealkylation.

-

Phase II: Conjugation: The modified ametryn is conjugated to endogenous molecules, such as glutathione or glucose, which increases its water solubility and reduces its toxicity.

-

Phase III: Compartmentation: The conjugated metabolites are transported and sequestered in the vacuole or apoplast, effectively removing them from the cytoplasm.

A key enzyme in this process is Glutathione S-transferase (GST) , which catalyzes the conjugation of ametryn (or its metabolites) with glutathione. Studies have shown that ametryn exposure can significantly induce GST activity in tolerant plants.

The metabolic degradation of ametryn in maize has been shown to occur through hydrolysis, dealkylation, and demethylation, leading to the formation of various metabolites that can then be conjugated.

Ametryn Detoxification Pathway

The following diagram outlines the key steps in the metabolic detoxification of ametryn in a tolerant plant.

Experimental Protocols

This section provides an overview of key methodologies used to study the mechanism of action of ametryn.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is a rapid and sensitive method for detecting and quantifying the effects of PSII-inhibiting herbicides.

-

Objective: To measure the efficiency of PSII photochemistry and detect inhibition by ametryn.

-

Instrumentation: A pulse-amplitude-modulated (PAM) fluorometer or a portable fluorometer (e.g., Handy-PEA).

-

Protocol Outline:

-

Dark Adaptation: Plants are dark-adapted for a minimum of 30 minutes to ensure all PSII reaction centers are open and photochemical quenching is minimized.

-

Measurement: A leaf clip is attached to a fully developed leaf. The fluorometer delivers a short, saturating pulse of light.

-

Data Acquisition: The instrument records the polyphasic chlorophyll fluorescence rise transient (OJIP curve).

-

Parameter Calculation: Key parameters are derived from the OJIP curve, including:

-

F0: Minimum fluorescence (all reaction centers open).

-

Fm: Maximum fluorescence (all reaction centers closed).

-

Fv: Variable fluorescence (Fm - F0).

-

Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease in this ratio indicates PSII stress or damage.

-

Performance Index (PIabs): A sensitive indicator of overall photosynthetic vitality.

-

-

-

Expected Result with Ametryn: Ametryn-treated susceptible plants show a rapid decrease in Fv/Fm and PIabs, and a characteristic change in the shape of the OJIP transient, indicating a block in electron transport at the acceptor side of PSII.

D1 Protein Binding Assay

This in vitro assay quantifies the binding affinity of a herbicide to its target site on the D1 protein.

-

Objective: To determine the inhibition constant (Ki) or IC50 value for ametryn binding to the D1 protein.

-

Materials: Isolated thylakoid membranes from a susceptible plant species (e.g., spinach, pea), radiolabeled herbicide (e.g., [14C]-atrazine as a competitor), ametryn solutions of varying concentrations, filtration device.

-

Protocol Outline (Competitive Binding Assay):

-

Thylakoid Preparation: Isolate intact thylakoid membranes from plant leaves by differential centrifugation.

-

Incubation: Incubate a fixed concentration of radiolabeled herbicide with the thylakoid suspension in the presence of increasing concentrations of unlabeled ametryn.

-

Separation: Rapidly separate the bound from free radiolabeled herbicide using ultrafiltration or centrifugation.

-

Quantification: Measure the radioactivity in the bound fraction (on the filter or in the pellet) using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radiolabeled herbicide by ametryn to calculate the IC50 (the concentration of ametryn that displaces 50% of the radiolabeled ligand). The Ki can then be calculated using the Cheng-Prusoff equation.

-

Antioxidant Enzyme Activity Assays

These spectrophotometric assays measure the activity of key enzymes involved in mitigating oxidative stress.

-

Objective: To quantify the induction of antioxidant defense enzymes in response to ametryn-induced oxidative stress.

-

Protocol Outline:

-

Protein Extraction: Homogenize plant tissue (leaves or roots) in a pre-cooled extraction buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to obtain the crude enzyme extract (supernatant).

-

Enzyme Assays:

-

Superoxide Dismutase (SOD): Assay is typically based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

-

Peroxidase (POD): Activity is measured by monitoring the oxidation of a substrate (e.g., guaiacol) at a specific wavelength (e.g., 470 nm) in the presence of H2O2.

-

Glutathione S-transferase (GST): Activity is determined by measuring the rate of conjugation of glutathione with a substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.

-

-

Protein Quantification: Determine the total protein concentration in the extracts (e.g., using the Bradford method) to normalize enzyme activity (e.g., units/mg protein).

-

Experimental Workflow Visualization

References

Synthesis of Ametryn from Atrazine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of ametryn, a significant s-triazine herbicide, from its precursor, atrazine. The document details the primary synthetic methodologies, including a two-step disulfide intermediate pathway and a direct methanethiolation route. It presents a thorough examination of the reaction mechanisms, experimental protocols, and quantitative data such as reaction yields and product purity. Furthermore, this guide elucidates the herbicidal mode of action of ametryn and atrazine, focusing on their role as inhibitors of Photosystem II. The content is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering detailed procedural insights and critical data for laboratory and industrial applications.

Introduction

Ametryn, chemically known as 2-(ethylamino)-4-(isopropylamino)-6-(methylthio)-s-triazine, is a selective herbicide widely used for the control of broadleaf and grassy weeds in various crops. It belongs to the triazine class of herbicides, which are recognized for their effectiveness in inhibiting photosynthesis. The synthesis of ametryn typically originates from atrazine, 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine, a structurally similar and widely available herbicide. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the triazine ring of atrazine is displaced by a methylthio (-SCH3) group.[1][2][3][4][5]

This whitepaper will explore the primary synthetic routes for this conversion, providing detailed experimental protocols and summarizing key quantitative data. Additionally, it will delve into the biological mechanism through which these herbicides exert their phytotoxic effects.

Synthetic Methodologies

The conversion of atrazine to ametryn can be accomplished through several synthetic pathways. The two predominant methods are a two-step process involving a disulfide intermediate and a more direct, single-step reaction with methyl mercaptan.

Two-Step Synthesis via Disulfide Intermediate

This method involves the reaction of atrazine with a disulfide salt, followed by methylation to yield the final product. A common approach utilizes sodium disulfide (Na2S2) and a subsequent methylation step with dimethyl sulfate or methyl sulfate.

Reaction Scheme:

-

Formation of the Thiolate Intermediate: Atrazine + Na2S2 → Intermediate Sodium Thiolate Salt + NaCl

-

Methylation: Intermediate Sodium Thiolate Salt + CH3(SO4)2 → Ametryn + Na(CH3)SO4

This process is advantageous due to its high yields and the avoidance of handling gaseous methyl mercaptan directly in the initial step.

Direct Synthesis with Methyl Mercaptan

A more direct route involves the reaction of atrazine with methyl mercaptan (methanethiol) in the presence of a base or a catalyst. This method can be more atom-economical but requires careful handling of the volatile and odorous methyl mercaptan.

Reaction Scheme:

Atrazine + CH3SH + Base → Ametryn + Base·HCl

Recent advancements have focused on developing greener processes for this reaction, utilizing catalysts like Y-type molecular sieves to improve efficiency and reduce environmental impact by avoiding the production of salt byproducts.

Quantitative Data Summary

The following tables summarize quantitative data from various patented and published synthetic procedures.

Table 1: Summary of Reaction Conditions and Yields for Ametryn Synthesis

| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Two-Step Disulfide | Atrazine, Sodium Disulfide, Methyl Sulfate | Alkylbenzene Sulfonate | Isopropanol | 80-100 (Step 1), 45-70 (Step 2) | 5-6 (Step 1), 2-3 (Step 2) | 94.45 - 99.11 | 92.99 - 95.02 | |

| Direct Methanethiolation | Atrazine, Methyl Mercaptan | ZSM-5 Molecular Sieve | Isopropanol | 90-110 | 1 | 99.90 | 99.05 | |

| Direct Methanethiolation (Lab Scale) | Atrazine, Methanethiol | Sodium Methoxide | Methanol | Reflux | 2 | Not Reported | Not Reported |

Table 2: Physicochemical and Spectroscopic Data of Ametryn

| Property | Value | Reference |

| Molecular Formula | C9H17N5S | |

| Molecular Weight | 227.33 g/mol | |

| Melting Point | 88-89 °C | |

| 1H NMR (400 MHz, CDCl3) | δ (ppm): 1.23 (t, 3H), 1.25 (d, 6H), 2.49 (s, 3H), 3.48 (q, 2H), 4.19 (m, 1H), 5.1-5.4 (br s, 2H) | |

| IR Spectrum (KBr) | Major peaks at approx. 2970, 1620, 1550, 1400, 1350, 1160, 810 cm-1 | |

| Mass Spectrum (EI) | m/z: 227 (M+), 212, 185, 170, 144, 68 |

Experimental Protocols

Two-Step Synthesis via Disulfide Intermediate

-

Step 1: Formation of the Thiolate Intermediate

-

In a suitable reactor equipped with a stirrer and condenser, charge atrazine (e.g., 0.4 mol), sodium disulfide (30% solution), and sodium hydroxide (30% solution).

-

Add isopropanol as the solvent and an alkylbenzene sulfonate catalyst.

-

Heat the mixture to reflux temperature (80-100 °C) and maintain for 5-6 hours.

-

-

Step 2: Methylation

-

Cool the reaction mixture to 55 °C.

-

Slowly add methyl sulfate over approximately 30-40 minutes, ensuring the temperature does not exceed 70 °C.

-

Maintain the temperature at 70 °C for 2 hours.

-

-

Work-up and Isolation

-

After the reaction is complete (indicated by a transparent solution), cool the mixture.

-

The product precipitates and is collected by suction filtration.

-

Wash the solid product with water to remove salts.

-

Dry the final product, ametryn.

-

Direct Synthesis with Methyl Mercaptan (Catalytic)

-

Reaction Setup

-

To an autoclave reactor, add atrazine, isopropanol, and a ZSM-5 catalyst.

-

Seal the reactor and introduce methyl mercaptan.

-

-

Reaction

-

Heat the mixture to 90-110 °C under pressure (0.49-0.78 MPa) with stirring for 1 hour.

-

-

Work-up and Isolation

-

After the reaction, vent any excess methyl mercaptan.

-

The resulting product mixture contains ametryn.

-

The product is isolated by drying the wet feed.

-

Laboratory Scale Synthesis with Methanethiol

-

Preparation of Sodium Thiomethoxide

-

In a flask with dry methanol, dissolve sodium metal.

-

Cool the resulting sodium methoxide solution to room temperature.

-

Bubble methanethiol gas through the solution or add liquid methanethiol.

-

-

Reaction

-

Add atrazine to the sodium thiomethoxide solution.

-

Reflux the mixture for 2 hours.

-

-

Work-up and Purification

-

Evaporate the methanol under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether.

-

Dry the ether extract over anhydrous magnesium sulfate and evaporate the solvent.

-

Recrystallize the crude product from boiling hexane to obtain pure ametryn.

-

Diagrams and Pathways

Synthesis Pathway of Ametryn from Atrazine

The following diagram illustrates the general nucleophilic aromatic substitution pathway for the synthesis of ametryn from atrazine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ametryn Herbicide

Ametryn is a selective triazine herbicide used for the control of broadleaf and grass weeds in various agricultural settings[1]. As a member of the s-triazine chemical family, its herbicidal activity stems from the inhibition of photosynthesis and other enzymatic processes in susceptible plants[1][2]. This technical guide provides a comprehensive overview of the physical and chemical properties of Ametryn, intended for researchers, scientists, and professionals in drug development.

Chemical Identity

-

IUPAC Name: 4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

-

CAS Number: 834-12-8

-

Synonyms: Ametryne, Gesapax, Ametrex, Evik

Physical and Chemical Properties

Ametryn is a white to off-white crystalline solid with a faint, characteristic odor. It is relatively stable under ambient conditions and exhibits low volatility. The key physical and chemical properties of Ametryn are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇N₅S | |

| Molecular Weight | 227.33 g/mol | |

| Melting Point | 84-89 °C (183-192 °F) | |

| Boiling Point | 337-346 °C at 98.6-101.325 kPa | |

| Water Solubility | 185-209 mg/L at 20-25 °C | |

| Vapor Pressure | 0.365 mPa (2.74 x 10⁻⁶ mm Hg) at 20-25 °C | |

| pKa | 3.71 - 4.10 | |

| Octanol/Water Partition Coefficient (log Kow) | 2.63 |

Experimental Protocols

The determination of the physical and chemical properties of a substance like Ametryn follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the protocols for measuring key properties.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This property is a crucial indicator of purity, as impurities tend to lower and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered Ametryn is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A common method involves using a heated metal block apparatus (e.g., Mel-Temp) or a Thiele tube with a liquid heating bath. The capillary tube is attached to a thermometer.

-

Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperatures at which melting begins (the first appearance of liquid) and is complete (the disappearance of the last solid crystal) are recorded. This range is the melting point.

-

Calibration: The thermometer and apparatus can be calibrated using reference standards with known melting points.

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For substances like Ametryn that are solid at room temperature, this determination is made on the molten substance.

Methodology (Dynamic Method):

-

Apparatus: A heating vessel with the substance, a thermometer to measure the liquid's temperature, and a pressure-measuring device are used.

-

Procedure: The pressure in the apparatus is reduced, and the sample is heated. The temperature at which the substance begins to boil is recorded at that specific pressure.

-

Data Collection: This process is repeated at various pressures to obtain a series of boiling points.

-

Vapor Pressure Curve: The data is plotted as the logarithm of the pressure versus the reciprocal of the thermodynamic temperature.

-

Determination: The normal boiling point is determined by extrapolating this curve to a pressure of 101.325 kPa.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a specific temperature.

Methodology (Flask Method - for solubilities > 10⁻² g/L):

-

Equilibration: An excess amount of Ametryn is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (saturation).

-

Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.

-

Analysis: The concentration of Ametryn in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replicates: The experiment is performed in replicate to ensure the reliability of the results.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate.

Methodology (Gas Saturation Method):

-

Apparatus: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of Ametryn. The setup is maintained at a constant temperature.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance.

-

Trapping: The vapor is then trapped from the gas stream using a suitable sorbent or by condensation in a cold trap.

-

Quantification: The amount of trapped Ametryn is quantified using analytical techniques like Gas Chromatography (GC) or HPLC.

-

Calculation: The vapor pressure is calculated from the mass of the substance transported and the volume of the carrier gas used.

Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For Ametryn, a weak base, it indicates the pH at which the protonated and neutral forms are present in equal concentrations.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of Ametryn is dissolved in a suitable solvent, often a water-organic solvent mixture due to solubility constraints.

-

Titration: The solution is titrated with a standardized strong acid (since Ametryn is a base).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Titration Curve: A titration curve is generated by plotting the pH against the volume of titrant added.

-

pKa Determination: The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action and Analytical Workflow

Mechanism of Action: Photosynthesis Inhibition

Ametryn, like other triazine herbicides, acts by inhibiting photosynthesis. It specifically targets Photosystem II (PSII) in the chloroplasts of plants. The herbicide binds to the D1 protein of the PSII complex, blocking the electron transport chain and halting the production of ATP and NADPH, which are essential for carbon fixation. This disruption leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately, plant death.

Caption: Mechanism of Ametryn action via inhibition of Photosystem II electron transport.

Analytical Workflow: Ametryn Quantification in Soil

The quantification of Ametryn residues in environmental samples like soil is critical for monitoring and risk assessment. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. The following diagram illustrates a typical workflow.

Caption: General workflow for the analysis of Ametryn in soil samples using HPLC.

References

Ametryn Solubility: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ametryn, a triazine herbicide, in water and various organic solvents. The information is compiled to assist researchers, scientists, and professionals in drug development and environmental sciences in their respective fields of study. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant pathways and workflows.

Core Data: Ametryn Solubility

Ametryn's solubility is a critical parameter influencing its environmental fate, bioavailability, and formulation development. It is moderately soluble in water and exhibits significantly higher solubility in a range of organic solvents.[1] The following tables summarize the quantitative solubility data for ametryn in water and various organic solvents, compiled from multiple scientific sources.

Table 1: Solubility of Ametryn in Water

| Temperature (°C) | pH | Solubility (mg/L) | Source |

| 20 | 7 | 200 | [1] |

| 20 | - | 185 | [2] |

| 25 | - | 209 | [3][4] |

Table 2: Solubility of Ametryn in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Acetone | 20 | 56.9 | |

| Acetone | - | 610 | |

| Chloroform | - | Slightly Soluble | |

| DMSO | - | 125 (mg/mL) | |

| DMSO | - | Slightly Soluble | |

| n-Hexane | 20 | 1.4 | |

| n-Hexane | - | 58 | |

| Methanol | - | Slightly Soluble | |

| Methanol | - | 510 | |

| n-Octanol | - | 220 | |

| Toluene | 20 | 4.6 | |

| Toluene | - | 470 |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method, as outlined in OECD Test Guideline 105, is a widely accepted standard for determining the water solubility of chemical substances. A similar approach can be adapted for organic solvents. Below are detailed protocols for determining the solubility of ametryn.

Protocol 1: Determination of Ametryn Solubility in Water (Shake-Flask Method, OECD 105)

1. Principle: An excess amount of ametryn is agitated in water at a constant temperature until equilibrium is reached. The concentration of ametryn in the clear aqueous phase is then determined by a suitable analytical method.

2. Materials:

-

Ametryn (analytical standard)

-

Distilled or deionized water

-

Constant temperature shaker bath or incubator

-

Centrifuge tubes with screw caps

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with a suitable detector (FID or MS).

3. Procedure:

-

Preliminary Test: To estimate the approximate solubility, add a small, known amount of ametryn to a known volume of water and observe for dissolution with vigorous shaking. This helps in determining the appropriate amount of substance to use in the main test to ensure an excess of undissolved solid remains.

-

Equilibration:

-

Add an excess amount of ametryn (e.g., 5-10 times the estimated solubility) to several replicate flasks containing a known volume of water.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the flasks at a constant speed for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow for the settling of undissolved ametryn.

-

To ensure complete removal of undissolved particles, centrifuge an aliquot of the suspension at the test temperature.

-

Alternatively, or in addition, filter the supernatant through a syringe filter that does not adsorb ametryn.

-

-

Analysis:

-

Analyze the concentration of ametryn in the clear, saturated aqueous solution using a validated analytical method.

-

4. Analytical Methods for Quantification:

-

HPLC-UV:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 220 nm.

-

Quantification: Based on a calibration curve prepared from standard solutions of ametryn of known concentrations.

-

-

Gas Chromatography (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector and Detector Temperatures: Optimized for ametryn (e.g., 250°C for injector, 300°C for detector).

-

Carrier Gas: Helium or Nitrogen.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Quantification: Using an internal standard method with a suitable internal standard (e.g., dioctyl phthalate) and a calibration curve.

-

Protocol 2: Determination of Ametryn Solubility in Organic Solvents

1. Principle: The methodology is analogous to the shake-flask method for water solubility, with the organic solvent of interest used in place of water.

2. Materials:

-

Ametryn (analytical standard)

-

High-purity organic solvent (e.g., acetone, methanol, toluene, etc.)

-

Vials with solvent-resistant caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Syringe filters (solvent-compatible)

-

Analytical balance

-

Appropriate analytical instrumentation (HPLC or GC).

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of ametryn to a vial containing a known volume of the organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the vial using a vortex mixer and/or shaker at a constant temperature until equilibrium is achieved (typically 24-72 hours).

-

-

Phase Separation:

-

Centrifuge the vial to pellet the undissolved ametryn.

-

Carefully withdraw the supernatant and filter it through a solvent-compatible syringe filter.

-

-

Analysis:

-

Dilute the saturated solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using HPLC or GC as described in Protocol 1, ensuring the mobile phase (for HPLC) or carrier gas and temperature program (for GC) are compatible with the solvent used.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Logical Workflow for Ametryn Solubility Determination

Caption: Workflow for determining ametryn solubility.

Ametryn's Mechanism of Action: Inhibition of Photosystem II

Caption: Ametryn inhibits photosynthesis at Photosystem II.

References

- 1. Determination of ametryn herbicide by bioassay and gas chromatography-mass spectrometry in analysis of residues in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatographic determination of ametryn and its metabolites in tropical root crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ametryn in sugarcane and ametryn-atrazine herbicide formulations using spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of Ametryn on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Ametryn Degradation in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the triazine herbicide ametryn in soil and water environments. The information presented is intended to support environmental fate assessments, risk analysis, and the development of remediation strategies. This document details the biotic and abiotic mechanisms driving ametryn's transformation, its primary degradation products, and the factors influencing its persistence.

Core Degradation Pathways

Ametryn, a selective herbicide, undergoes degradation in the environment through a combination of biotic and abiotic processes. The principal pathways include microbial degradation in soil and photodegradation in water. Hydrolysis also contributes to its breakdown, particularly under acidic or alkaline conditions.

Degradation in Soil

In soil, the primary mechanism for ametryn degradation is microbial metabolism . A diverse range of soil microorganisms, including bacteria and fungi, can utilize ametryn as a source of carbon and nitrogen. The degradation process typically involves a series of key reactions:

-

N-dealkylation: This is a common initial step where the ethyl or isopropyl groups attached to the triazine ring are removed. This process leads to the formation of metabolites such as deethylametryn and deisopropylametryn.

-

Hydroxylation: The methylthio (-SCH3) group can be replaced by a hydroxyl (-OH) group, resulting in the formation of hydroxyatrazine, a significantly less phytotoxic compound.[1]

-

S-oxidation: The sulfur atom in the methylthio group can be oxidized to form ametryn sulfoxide and subsequently ametryn sulfone.

-

Ring Cleavage: Following initial transformations, the triazine ring can be cleaved, ultimately leading to mineralization into carbon dioxide, ammonia, and other inorganic compounds.

The rate of microbial degradation is influenced by several soil properties, including organic matter content, pH, moisture, and temperature. Higher organic matter content can enhance microbial activity, leading to faster degradation.[2]

Abiotic degradation in soil can also occur, primarily through chemical hydrolysis. This process is more significant in soils with low or high pH.[1][3]

Degradation in Water

In aquatic environments, photodegradation is a major pathway for ametryn dissipation. Ametryn can absorb ultraviolet (UV) light, leading to its decomposition.[4] The process can be direct, through the absorption of photons by the ametryn molecule itself, or indirect, involving photosensitizers present in the water that generate reactive oxygen species which then degrade the herbicide.

The primary reactions in photodegradation include:

-

N-dealkylation: Similar to microbial degradation, the removal of the ethyl and isopropyl side chains is a key transformation.

-

Hydroxylation: The formation of hydroxyatrazine is also observed during photodegradation.

-

Oxidation of the methylthio group: This leads to the formation of sulfoxide and sulfone derivatives.

Hydrolysis in water is generally slow under neutral pH conditions but is accelerated in acidic and alkaline waters.

Quantitative Data on Ametryn Degradation

The persistence of ametryn in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This value can vary significantly depending on environmental conditions.

| Matrix | Degradation Process | Half-life (DT50) | Conditions | Reference |

| Soil | Microbial Degradation | 11 - 280 days (median 62 days) | Varies with soil type and weather | |

| Soil | Microbial Degradation | 70 - 250 days | Dependent on soil type and weather | |

| Soil | Acid Hydrolysis | 7 - 24 months | Typical acid soil conditions | |

| Soil | Overall Dissipation | 1.2 - 16.1 days | Open field conditions | |

| Soil | Microbial Degradation | 26 days | Red-Yellow Latosol (pH 4.4) | |

| Soil | Microbial Degradation | 11 days | Red-Yellow Ultisol (pH 5.9) | |

| Water | Photodegradation (UV/H2O2) | Varies (pseudo-first-order) | Dependent on H2O2 dosage and initial concentration | |

| Water | Hydrolysis | Stable at neutral pH | Extreme pH (1 or 13) leads to hydrolysis |

Experimental Protocols

Soil Incubation Study for Microbial Degradation

This protocol outlines a typical laboratory experiment to assess the microbial degradation of ametryn in soil.

Objective: To determine the rate of ametryn degradation in soil under controlled laboratory conditions and identify major degradation products.

Materials:

-

Freshly collected soil, sieved (<2 mm).

-

Analytical grade ametryn.

-

Sterile deionized water.

-

Incubation vessels (e.g., glass jars with Teflon-lined caps).

-

Extraction solvent (e.g., acetonitrile, methanol).

-

Analytical instruments (HPLC-MS/MS or GC-MS).

Procedure:

-

Soil Characterization: Analyze the soil for key properties including pH, organic matter content, texture, and microbial biomass.

-

Spiking: Treat a known mass of soil with a standard solution of ametryn to achieve a desired concentration (e.g., 5 mg/kg). A control set of soil samples without ametryn should also be prepared. For abiotic controls, sterilized (e.g., autoclaved) soil can be used.

-

Incubation: Place the treated soil samples in incubation vessels. Adjust the moisture content to a specific level (e.g., 60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect triplicate soil samples from the incubation vessels.

-

Extraction: Extract ametryn and its degradation products from the soil samples using an appropriate solvent and extraction technique (e.g., QuEChERS, sonication).

-

Analysis: Analyze the extracts using a validated analytical method, such as HPLC-MS/MS or GC-MS, to quantify the concentrations of ametryn and its metabolites.

-

Data Analysis: Calculate the half-life (DT50) of ametryn using first-order degradation kinetics. Identify and quantify the major degradation products over time.

Photodegradation Study in Water

This protocol describes a laboratory experiment to evaluate the photodegradation of ametryn in an aqueous solution.

Objective: To determine the rate of ametryn photodegradation in water and identify the resulting photoproducts.

Materials:

-

Analytical grade ametryn.

-

Purified water (e.g., Milli-Q).

-

Quartz or borosilicate glass reaction vessels.

-

A light source that simulates sunlight (e.g., xenon arc lamp with filters).

-

Analytical instruments (HPLC-MS/MS or GC-MS).

Procedure:

-

Solution Preparation: Prepare an aqueous solution of ametryn of a known concentration in purified water.

-

Irradiation: Place the ametryn solution in the reaction vessels and expose it to the light source. Maintain a constant temperature throughout the experiment. Dark controls (vessels wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.

-

Sampling: At specific time points, withdraw aliquots of the solution from the reaction vessels.

-

Analysis: Directly analyze the collected samples or after a suitable sample preparation step (e.g., solid-phase extraction) using HPLC-MS/MS or GC-MS to determine the concentration of ametryn and its photoproducts.

-

Data Analysis: Determine the photodegradation rate constant and half-life of ametryn. Identify the major photoproducts and their formation kinetics.

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from soil and water samples.

Extraction from Soil:

-

Weigh a 10 g sample of soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge.

-

The upper acetonitrile layer is collected for cleanup.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18, and MgSO4).

-

Vortex for 30 seconds and centrifuge.

-

The cleaned extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive quantification of ametryn and its degradation products. Two or more MRM transitions (a precursor ion and two product ions) are monitored for each analyte for confirmation.

Visualizing Degradation Pathways and Workflows

Ametryn Degradation Pathways

Caption: Major degradation pathways of ametryn in soil and water.

Experimental Workflow for Ametryn Degradation Analysis

References

Ametryn's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of ametryn, a widely used triazine herbicide, on various non-target organisms. This document summarizes key toxicity data, details the experimental methodologies used in prominent studies, and visualizes the primary mechanisms of action through signaling pathway diagrams. The information is intended to support environmental risk assessments and further research into the ecotoxicology of this compound.

Executive Summary

Ametryn is a selective herbicide primarily used for the control of broadleaf and grass weeds in crops such as pineapple, sugarcane, and corn.[1] Its mode of action involves the inhibition of photosynthesis in target plants.[2] However, its presence in the environment can lead to unintended consequences for a variety of non-target species. This guide compiles and analyzes the available toxicological data on ametryn's effects on aquatic and terrestrial organisms, providing a valuable resource for understanding its environmental impact.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of ametryn to a range of non-target organisms. Data is presented to facilitate cross-species comparisons and to highlight the varying sensitivity to this herbicide.

Aquatic Organisms

Ametryn exhibits moderate to high toxicity to aquatic organisms, with photosynthetic organisms such as algae being particularly sensitive.[2][3]

Table 1: Acute and Chronic Toxicity of Ametryn to Aquatic Organisms

| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |

| Fish | |||||

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 96-hr LC50 | 8.8 mg/L | 96 hours | [1] |

| Bluegill (Lepomis macrochirus) | Acute | 96-hr LC50 | 4.1 mg/L | 96 hours | |

| Goldfish (Carassius auratus) | Acute | 96-hr LC50 | 14.1 mg/L | 96 hours | |

| Fathead Minnow (Pimephales promelas) | Chronic | NOEC (growth) | 0.7 mg/L | - | |

| Invertebrates | |||||

| Water Flea (Daphnia magna) | Acute | 48-hr EC50 | >15 mg/L | 48 hours | |

| Water Flea (Daphnia magna) | Chronic | NOEC (reproduction) | 0.24 mg/L | 21 days | |

| Water Flea (Daphnia similis) | Acute | 48-hr EC50 | 25.73 mg/L | 48 hours | |

| Algae | |||||

| Green Algae (Desmodesmus subspicatus) | Acute | 72-hr EC50 | 0.003 mg/L | 72 hours | |

| Green Algae (Scenedesmus quadricauda) | Acute | - | Most Susceptible | - | |

| Blue-green Algae (Microcystis flos-aquae) | Acute | - | Most Tolerant | - |

Terrestrial Organisms

Ametryn generally demonstrates lower toxicity to terrestrial animals compared to aquatic life, although chronic exposure can lead to adverse effects.

Table 2: Acute and Chronic Toxicity of Ametryn to Terrestrial Organisms

| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |

| Birds | |||||

| Bobwhite Quail (Colinus virginianus) | Sub-acute Dietary | 8-day LC50 | 30,000 mg/kg | 8 days | |

| Mallard Duck (Anas platyrhynchos) | Sub-acute Dietary | 8-day LC50 | 23,000 mg/kg | 8 days | |

| Bobwhite Quail & Mallard Duck | Chronic | NOEC (growth & reproduction) | 300 mg/kg diet | - | |

| Mammals | |||||

| Rat (Rattus norvegicus) | Acute Oral | LD50 | 508 mg/kg | Single dose | |

| Mouse (Mus musculus) | Acute Oral | LD50 | 945 mg/kg | Single dose | |

| Rat (Rattus norvegicus) | Acute Dermal | LD50 | >3,100 mg/kg | 24 hours | |

| Rabbit (Oryctolagus cuniculus) | Acute Dermal | LD50 | 8,160 mg/kg | 24 hours | |

| Rat (Rattus norvegicus) | Chronic | NOEC (reduced growth) | 13 mg/kg | - | |

| Invertebrates | |||||

| Honey Bee (Apis mellifera) | Acute | - | Slightly toxic | - | |

| Earthworm | Acute | - | Moderately toxic | - |

Experimental Protocols

The toxicity data presented in this guide are derived from studies that largely adhere to internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.

Aquatic Toxicity Testing

This test evaluates the short-term toxicity of ametryn to fish.

-

Test Organism: Rainbow Trout (Oncorhynchus mykiss), Bluegill (Lepomis macrochirus), or other recommended species.

-

Test Duration: 96 hours.

-

Test Conditions: Fish are exposed to a range of ametryn concentrations in a static or semi-static system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.

-

Endpoint: The primary endpoint is mortality. The LC50 (Lethal Concentration 50%), the concentration of ametryn that is lethal to 50% of the test organisms, is calculated at 24, 48, 72, and 96 hours.

-

Observations: In addition to mortality, any sublethal effects such as abnormal behavior, changes in appearance, or respiratory distress are recorded.

This chronic test assesses the impact of ametryn on the reproductive output of the freshwater invertebrate Daphnia magna.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Duration: 21 days.

-

Test Conditions: Individual daphnids are exposed to various concentrations of ametryn in a semi-static system, with the test medium and toxicant renewed regularly. A controlled photoperiod and temperature are maintained.

-

Endpoints: The primary endpoints are the total number of live offspring produced per surviving parent daphnid and adult mortality. The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.

-

Observations: Daily observations include mortality of parent daphnids and the number of offspring produced.

This test determines the effects of ametryn on the growth of freshwater algae.

-

Test Organism: Desmodesmus subspicatus or other green algae species.

-

Test Duration: 72 hours.

-

Test Conditions: Exponentially growing algal cultures are exposed to a range of ametryn concentrations under constant illumination and temperature.

-

Endpoint: The primary endpoint is the inhibition of algal growth, measured as a reduction in cell density or biomass compared to a control. The EC50 (Effective Concentration 50%), the concentration that causes a 50% reduction in growth, is calculated.

-

Observations: Algal cell concentration is measured at 24, 48, and 72 hours using a cell counter or spectrophotometer.

Terrestrial Toxicity Testing

This test evaluates the toxicity of ametryn to birds when ingested through their diet.

-

Test Organism: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos), typically young birds.

-

Test Duration: 8 days (5 days of exposure followed by a 3-day observation period).

-

Test Conditions: Birds are fed a diet containing various concentrations of ametryn for 5 consecutive days. Food and water are provided ad libitum.

-

Endpoint: The primary endpoint is mortality. The LC50, the dietary concentration that is lethal to 50% of the test birds, is determined.

-

Observations: Daily observations include mortality, signs of toxicity (e.g., changes in behavior, appearance), body weight, and food consumption.

This test determines the acute toxicity of ametryn following a single oral dose.

-

Test Organism: Typically rats or mice.

-

Test Duration: Observation period of at least 14 days.

-

Test Conditions: Animals are fasted before a single dose of ametryn is administered via gavage.

-

Endpoint: The primary endpoint is mortality. The LD50 (Lethal Dose 50%), the dose that is lethal to 50% of the test animals, is calculated.

-

Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weight changes are also recorded.

Genotoxicity Testing

This test assesses the potential of ametryn to cause chromosomal damage in mammals.

-

Test Organism: Typically rats or mice.

-

Test Conditions: Animals are exposed to ametryn, usually via oral gavage or intraperitoneal injection, at several dose levels. Bone marrow or peripheral blood is collected at appropriate time intervals after exposure.

-

Endpoint: The primary endpoint is the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). A significant increase in the number of micronucleated cells in treated animals compared to controls indicates genotoxic potential.

-

Methodology: Bone marrow or blood smears are prepared, stained, and analyzed microscopically for the presence of micronuclei in erythrocytes.

Mechanisms of Toxicity and Signaling Pathways

Ametryn's primary mode of action is the inhibition of photosynthesis. However, in non-target organisms, its toxicity is often linked to the induction of oxidative stress.

Inhibition of Photosystem II

In photosynthetic organisms, ametryn disrupts the electron transport chain in photosystem II (PSII). It binds to the D1 protein, a key component of the PSII reaction center, at the same site as the native electron acceptor, plastoquinone (QB). This binding blocks the flow of electrons, leading to a halt in photosynthesis and ultimately, cell death in susceptible plants and algae.

Induction of Oxidative Stress

In non-photosynthetic organisms, a primary mechanism of ametryn's toxicity is the induction of oxidative stress. Exposure to ametryn can lead to an overproduction of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This occurs when the cellular antioxidant defense system is overwhelmed, leading to damage to lipids, proteins, and DNA. This has been observed in organisms such as rats and zebrafish embryos.

Genotoxicity

Studies have indicated that ametryn can exhibit genotoxic activity. For instance, in vivo micronuclei testing in rats has shown that ametryn can induce chromosomal damage. This genotoxicity is likely a consequence of the oxidative stress, where ROS directly damage DNA.

Conclusion

The toxicological profile of ametryn in non-target organisms reveals a compound with significant environmental risk, particularly to aquatic ecosystems. Its high toxicity to algae and other photosynthetic organisms underscores its primary mode of action. In heterotrophic organisms, the induction of oxidative stress appears to be a key mechanism of toxicity, leading to a range of sublethal and lethal effects, including genotoxicity. The data and protocols summarized in this guide provide a critical foundation for researchers and environmental managers to assess the risks associated with ametryn use and to develop strategies to mitigate its impact on non-target species. Further research is warranted to fully elucidate the chronic and multigenerational effects of ametryn exposure in diverse environmental settings.

References

Ametryn's Inhibition of Photosynthesis: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ametryn, a member of the s-triazine class of herbicides, is a potent and selective inhibitor of photosynthesis in susceptible plant species. Its primary mode of action is the targeted disruption of the photosynthetic electron transport chain within Photosystem II (PSII). This in-depth technical guide elucidates the core mechanisms of ametryn's inhibitory action, presents quantitative data on its efficacy, details relevant experimental protocols for its study, and explores the mechanisms of resistance that have evolved in various weed biotypes.

The Molecular Mechanism of Ametryn Action

Ametryn's herbicidal activity stems from its ability to block the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB, within the PSII complex. This inhibition is achieved through a high-affinity, non-covalent binding interaction with the D1 protein, a core subunit of the PSII reaction center.[1][2]

By competitively displacing plastoquinone from its binding niche on the D1 protein, ametryn effectively halts the linear electron transport, leading to a cascade of downstream effects.[1] The blockage of electron flow prevents the reduction of NADP+ to NADPH and the generation of ATP, both of which are essential for carbon fixation in the Calvin cycle.[3] Consequently, the plant is starved of the energy and reducing power necessary for growth and development.

Furthermore, the inhibition of electron transport leads to the accumulation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. This occurs because the energy from absorbed light, unable to be dissipated through the electron transport chain, is instead transferred to molecular oxygen.[4] The resulting oxidative stress causes rapid peroxidation of lipids in the thylakoid membranes, leading to loss of membrane integrity, chlorophyll bleaching, and ultimately, cell death.

Signaling Pathway of Ametryn's Photosynthesis Inhibition

References

An In-depth Technical Guide to Ametryn: Molecular Properties, Mechanism of Action, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal compound Ametryn, with a focus on its molecular characteristics, biochemical pathways, and relevant experimental methodologies. The information is intended to support research and development activities by providing detailed technical data and procedural insights.

Core Molecular and Chemical Properties

Ametryn is a selective triazine herbicide used for the control of broadleaf and grass weeds in various crops.[1][2][3] Its chemical and physical properties are summarized in the table below.

Data Presentation: Quantitative Properties of Ametryn

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇N₅S | [4] |

| Molecular Weight | 227.33 g/mol | [1] |

| IUPAC Name | N2-ethyl-6-(methylsulfanyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| CAS Registry Number | 834-12-8 | |

| Physical Description | White, crystalline powder | |

| Melting Point | 88-89 °C (190-192 °F) | |

| Water Solubility | 185 mg/L at 20 °C | |

| logP (Octanol-Water Partition Coefficient) | 2.98 | |

| pKa | 4.10 (weak base) | |

| Vapor Pressure | 2.74 x 10⁻⁶ mmHg |

Mechanism of Action and Signaling Pathways

Primary Mechanism: Inhibition of Photosynthesis

The primary mode of action of Ametryn is the inhibition of photosynthesis at Photosystem II (PSII) in target plants. It binds to the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption prevents the production of ATP and NADPH, essential energy-carrying molecules, leading to the cessation of carbon fixation and ultimately, plant death.

Toxicological Pathways in Non-Target Organisms

While primarily targeting plants, Ametryn can exert toxic effects on non-target organisms. Studies in animal models suggest that Ametryn can induce oxidative stress. This involves an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. Furthermore, Ametryn has been shown to disrupt mitochondrial bioenergetics in rat liver by inhibiting Complexes I and II and ATP synthase. There is also evidence to suggest that triazine herbicides, as a class, may have endocrine-disrupting properties by inducing aromatase activity.

References

An In-depth Technical Guide to the Discovery and History of Ametryn as a Herbicide

Introduction

Ametryn is a selective, systemic herbicide belonging to the triazine class of chemical compounds.[1][2][3] It is widely utilized in agriculture to control a variety of annual broadleaf and grass weeds in crops such as sugarcane, pineapple, bananas, and corn.[2][4] Ametryn is absorbed by both the leaves and roots of plants and translocated through the xylem to its site of action. The discovery and development of Ametryn in the mid-20th century by J.R. Geigy S.A. marked a significant advancement in chemical weed management, stemming from extensive research into the herbicidal properties of s-triazine derivatives. This guide provides a comprehensive overview of the history, chemical properties, mechanism of action, synthesis, and herbicidal activity of Ametryn.

History

The development of Ametryn is rooted in the broader history of triazine herbicide discovery. In 1952, scientists at the Swiss company J.R. Geigy, Ltd. (later Ciba-Geigy, and now Syngenta) first identified the herbicidal potential of triazine compounds. This initial breakthrough led to a period of intensive research and development throughout the 1950s, which saw the synthesis and commercialization of several key triazine herbicides, including simazine and atrazine. Ametryn was developed in the late 1950s as part of this extensive research program into s-triazine derivatives. It was first registered for use in the USA in 1964.

Chemical Properties

Ametryn is a white crystalline solid with the chemical formula C₉H₁₇N₅S. It is characterized by a triazine ring substituted with ethylamino, isopropylamino, and methylthio groups. These substitutions are crucial for its herbicidal activity and selectivity.

| Property | Value | Source(s) |

| IUPAC Name | N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine | |

| CAS Number | 834-12-8 | |

| Molecular Formula | C₉H₁₇N₅S | |

| Molecular Weight | 227.33 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 88-89 °C (190-192 °F) | |

| Water Solubility | Moderately soluble | |

| Organic Solvent Solubility | More soluble in organic solvents | |

| Stability | Stable under recommended storage conditions |

Mechanism of Action

Ametryn, like other triazine herbicides, functions by inhibiting photosynthesis at Photosystem II (PSII). It specifically targets the D1 protein, a key component of the PSII reaction center in the thylakoid membranes of chloroplasts. Ametryn competitively binds to the Q_B binding site on the D1 protein, thereby blocking the binding of plastoquinone, the native electron acceptor. This blockage interrupts the photosynthetic electron transport chain, leading to a buildup of highly reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in plant cell death.

References

Ametryn's Stability Under Diverse pH and Temperature Regimes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ametryn, a triazine herbicide, is utilized for the control of broadleaf and grassy weeds in various agricultural settings. Understanding its stability under different environmental conditions is crucial for predicting its persistence, efficacy, and potential environmental impact. This technical guide provides an in-depth analysis of ametryn's stability in aqueous solutions as a function of pH and temperature, based on available scientific literature and regulatory assessments.

Core Finding: General Stability of Ametryn

Contrary to many pesticides that are susceptible to hydrolysis, ametryn is notably stable in aqueous solutions under typical environmental pH conditions. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have concluded that ametryn is stable to hydrolysis.[1][2] It is generally stable in neutral, weakly acidic, and weakly alkaline media.[3] Degradation through hydrolysis is only observed under extreme pH conditions, specifically at a pH of 1 (strong acid) and a pH of 13 (strong alkali), where it hydrolyzes to the herbicidally-inactive 6-hydroxy derivative.[3]

Quantitative Stability Data

Given ametryn's high stability, quantitative data for its degradation half-life under standard environmental pH ranges (pH 4, 7, and 9) is not extensively reported, as the degradation is minimal. The following tables summarize the available information on ametryn's stability.

Table 1: Hydrolytic Stability of Ametryn in Aqueous Solutions

| pH | Temperature (°C) | Half-life (t₁/₂) | Degradation Rate Constant (k) | Reference |

| 1 | Not Specified | Subject to hydrolysis | Not Specified | [3] |

| 4 | 50 | Stable (>5 days) | Not Applicable | Implied by OECD 111 |

| 7 | 50 | Stable (>5 days) | Not Applicable | Implied by OECD 111 |

| 9 | 50 | Stable (>5 days) | Not Applicable | Implied by OECD 111 |

| 13 | Not Specified | Subject to hydrolysis | Not Specified |

Note: The stability at pH 4, 7, and 9 is inferred from the standard preliminary test conditions of the OECD 111 guideline, where substances showing less than 10% degradation over 5 days at 50°C are considered hydrolytically stable.

While specific half-life data in aqueous solutions is limited due to its stability, studies on ametryn's persistence in soil, where microbial degradation is a key factor, show a half-life ranging from 70 to 250 days depending on soil type and weather conditions.

Experimental Protocols

The determination of a chemical's hydrolytic stability is typically conducted following standardized guidelines, such as the OECD Test Guideline 111: Hydrolysis as a Function of pH.

OECD 111: Hydrolysis as a Function of pH - A Typical Protocol

This guideline outlines a tiered approach to assessing hydrolysis.

1. Preliminary Test:

-

Objective: To determine if the test substance is hydrolytically stable.

-

Procedure:

-

Sterile aqueous buffer solutions are prepared at pH 4.0, 7.0, and 9.0.

-

The test substance (ametryn) is added to each buffer solution at a concentration not exceeding 0.01 M or half its saturation concentration.

-

The solutions are incubated in the dark at 50°C for 5 days.

-

The concentration of the test substance is measured at the beginning and end of the 5-day period.

-

-

Outcome: If the concentration of the test substance decreases by less than 10%, it is considered hydrolytically stable, and further testing is not required. For ametryn, this is the expected outcome under these conditions.

2. Higher Tier Tests (for unstable substances):

-

Objective: To determine the degradation rate and identify hydrolysis products for substances found to be unstable in the preliminary test.

-

Procedure:

-

The test is conducted at the pH value(s) where instability was observed.

-

The experiment is run at various temperatures to determine the temperature dependence of the hydrolysis.

-

Samples are taken at multiple time points until 90% of the substance has degraded or for a maximum of 30 days.

-

The concentration of the parent compound and any major degradation products (forming >10% of the initial concentration) are quantified over time.

-